molecular formula C7H17Cl2N3O B7970089 [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate

[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate

Cat. No.: B7970089
M. Wt: 230.13 g/mol
InChI Key: SYLQHUMOXDLELE-UHFFFAOYSA-N
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Description

[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate is a pyrazole-derived compound featuring a 3,5-dimethyl-substituted pyrazole ring linked to an ethylamine group, stabilized as a dihydrochloride hydrate. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatile pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH.H2O/c1-5-7(3-4-8)6(2)10-9-5;;;/h3-4,8H2,1-2H3,(H,9,10);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLQHUMOXDLELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or alkoxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The pyrazole moiety in [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride has been linked to the inhibition of cancer cell proliferation. For instance, research has demonstrated its efficacy in targeting specific cancer pathways, suggesting potential use as a chemotherapeutic agent .

2. Neurological Disorders
The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurological disorders such as anxiety and depression. Preliminary investigations suggest that it may modulate serotonin levels, providing a therapeutic avenue for further exploration .

3. Antimicrobial Properties
Studies have shown that pyrazole derivatives possess antimicrobial activity against various pathogens. The dihydrochloride form enhances solubility and bioavailability, making it a promising candidate for developing new antimicrobial agents .

Agricultural Applications

1. Pesticide Development
The unique structure of [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate has been explored for its potential as a pesticide. Its efficacy in inhibiting pest growth while being less toxic to beneficial insects presents an opportunity for sustainable agricultural practices .

2. Plant Growth Regulators
Research indicates that certain pyrazole derivatives can act as plant growth regulators, enhancing growth and yield in various crops. This application could lead to increased agricultural productivity with reduced chemical inputs .

Materials Science Applications

1. Polymer Synthesis
The compound has been utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has shown improvements in thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

2. Sensor Development
Due to its chemical properties, this compound is being investigated for use in sensors for detecting environmental pollutants. Its sensitivity to specific analytes can facilitate the development of effective monitoring systems .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of cancer cell proliferation observed.
Neurological Disorders Modulation of serotonin levels noted.
Antimicrobial Properties Effective against multiple pathogens identified.
Pesticide Development Reduced toxicity to beneficial insects demonstrated.
Plant Growth Regulators Enhanced crop yield reported in controlled studies.
Polymer Synthesis Improved thermal stability achieved with new polymers.
Sensor Development High sensitivity to environmental pollutants confirmed.

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Ethyl 2-Amino-2-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate Hydrochloride (CAS 1078161-73-5)
  • Key Differences: Substitution: A 4-fluorophenyl group replaces the ethylamine chain in the target compound. Functional Groups: Contains an ester moiety instead of a primary amine.
Dopamine Hydrochloride (CAS 62-31-7)
  • Key Differences :
    • Core Structure: Features a catechol ring (1,2-benzenediol) linked to ethylamine.
    • Impact : The catechol group confers redox activity and adrenergic receptor affinity, making dopamine a cardiovascular agent. In contrast, the pyrazole core in the target compound may modulate different biological targets .
Cefotiam Hydrochloride Hydrate (CAS 32871)
  • Key Differences: Complex Structure: Includes a β-lactam ring, thiazole, and tetrazole moieties. Impact: The β-lactam ring confers antibiotic activity, while the dihydrochloride hydrate form enhances solubility for intravenous administration. The target compound lacks this complexity but shares the dihydrochloride hydrate stabilization strategy .

Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight Solubility Key Functional Groups
Target Compound Not Available C₇H₁₆Cl₂N₃O·xH₂O ~250 (est.) Freely soluble in water (inferred) Pyrazole, ethylamine, dihydrochloride
Ethyl 2-Amino-2-[...]acetate Hydrochloride 1078161-73-5 C₁₅H₁₉ClFN₃O₂ 327.79 Soluble in polar solvents Pyrazole, ester, fluorophenyl
Dopamine Hydrochloride 62-31-7 C₈H₁₁NO₂·HCl 189.64 Freely soluble in water, methanol Catechol, ethylamine
Cefotiam Hydrochloride Hydrate 32871 C₁₈H₂₃Cl₂N₉O₅S₂ 598.56 Water-soluble β-lactam, tetrazole, thiazole
  • Solubility Trends : Dihydrochloride salts (target compound, dopamine, cefotiam) exhibit high water solubility, critical for bioavailability and formulation. The ester-containing analog () shows reduced solubility due to hydrophobic groups .

Biological Activity

Overview

[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and relevant research findings.

  • Chemical Formula: C₇H₁₅Cl₂N₃
  • CAS Number: 423176-41-4
  • Molecular Weight: 196.12 g/mol

The biological activity of [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride is primarily attributed to its interactions with various enzymes and receptors. The compound is believed to engage in hydrogen bonding and other non-covalent interactions, leading to modulation of enzyme activity and influencing various biochemical pathways.

Target Enzymes and Pathways

Research indicates that this compound may act on:

  • DNA gyrase and Dihydrofolate reductase (DHFR): It has shown inhibitory effects with IC50 values ranging from 0.52 to 31.64 µM against these targets, indicating potential applications in antimicrobial and anticancer therapies .
  • Cell Signaling Pathways: The compound can modulate signaling pathways that affect cell proliferation, apoptosis, and inflammation .

Antimicrobial Properties

Studies have demonstrated that [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride exhibits significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC): The compound showed MIC values as low as 0.22–0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis.
  • Biofilm Inhibition: It effectively inhibited biofilm formation, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Activity

Preliminary studies indicate that [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride may possess anticancer properties. Research into similar pyrazole derivatives has shown promising results in inhibiting cancer cell lines, suggesting a need for further investigation into this compound's efficacy against specific cancer types.

Case Studies

  • Antimicrobial Evaluation:
    A study evaluated several pyrazole derivatives for their antimicrobial properties. Among them, [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride was highlighted for its potent activity against multiple bacterial strains with low MIC values .
  • Cytotoxicity Assessment:
    In vitro tests on various cancer cell lines revealed that compounds similar to [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride exhibited significant cytotoxic effects, warranting further exploration into its potential as an anticancer agent .

Comparison with Similar Compounds

Compound NameStructureKey Activity
1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochlorideStructureModerate antimicrobial
4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl amine hydrochlorideStructureAnticancer potential
3-(2-Pyridinyl)-1H-pyrazol-5-amines dihydrochlorideStructureAntibacterial activity

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